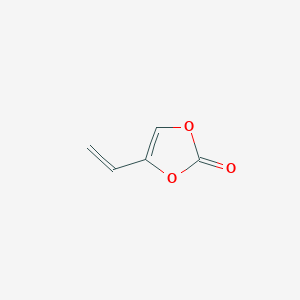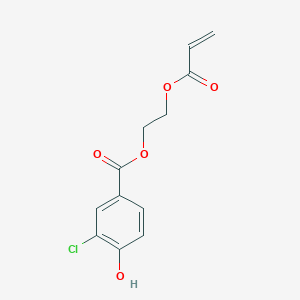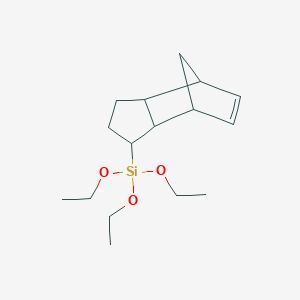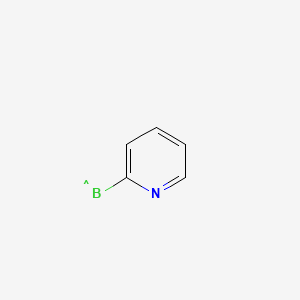
4-Ethenyl-2H-1,3-dioxol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-2H-1,3-dioxol-2-one is a chemical compound with the molecular formula C5H4O3. It is a cyclic carbonate derivative and is known for its unique structure, which includes a five-membered ring containing two oxygen atoms and an ethenyl group attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2H-1,3-dioxol-2-one typically involves the reaction of ethylene carbonate with acetylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Another method involves the use of vinylene carbonate as a starting material, which undergoes a series of chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-2H-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized products .
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-2H-1,3-dioxol-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Ethenyl-2H-1,3-dioxol-2-one involves its ability to undergo polymerization and form stable complexes with other molecules. The ethenyl group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. Additionally, the cyclic carbonate structure allows for interactions with various molecular targets, including enzymes and receptors, which can modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinylene Carbonate: Similar in structure but lacks the ethenyl group.
Ethylene Carbonate: Contains a similar cyclic carbonate structure but without the ethenyl group.
4,5-Dimethyl-1,3-dioxol-2-one: A derivative with methyl groups instead of the ethenyl group.
Uniqueness
4-Ethenyl-2H-1,3-dioxol-2-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and allows for the formation of a wide range of functionalized derivatives. This makes it a valuable compound in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
866552-04-7 |
|---|---|
Molekularformel |
C5H4O3 |
Molekulargewicht |
112.08 g/mol |
IUPAC-Name |
4-ethenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h2-3H,1H2 |
InChI-Schlüssel |
CANNDADZLNCIIA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=COC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)






![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)


-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
